Octenoylpenicillin
Description
Octenoylpenicillin (Chemical Name: [2S-[2α,5α,6β(E)]]-3,3-Dimethyl-7-oxo-6-[(1-oxo-3-octenyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid) is a semisynthetic penicillin derivative with the molecular formula C₁₆H₂₄N₂O₄S and an exact mass of 340.14582 g/mol . Its structure features a unique octenoyl side chain (C₈H₁₃O₂) attached to the 6-aminopenicillanic acid (6-APA) core, as illustrated by its SMILES notation: CCCC/C=C/CC(N[C@@H]1C(=O)N2[C@H](C(S[C@H]12)(C)C)C(=O)O)=O .
Properties
CAS No. |
137593-45-4 |
|---|---|
Molecular Formula |
C16H24N2O4S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-6-[[(E)-oct-3-enoyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H24N2O4S/c1-4-5-6-7-8-9-10(19)17-11-13(20)18-12(15(21)22)16(2,3)23-14(11)18/h7-8,11-12,14H,4-6,9H2,1-3H3,(H,17,19)(H,21,22)/b8-7+/t11-,12+,14-/m1/s1 |
InChI Key |
RVOXIIVVWDCVPX-RRSIKEDESA-N |
SMILES |
CCCCC=CCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O |
Isomeric SMILES |
CCCC/C=C/CC(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O |
Canonical SMILES |
CCCCC=CCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O |
Other CAS No. |
137593-45-4 |
Synonyms |
octenoylpenicillin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Penicillin Derivatives
Below is a comparative analysis based on molecular features and inferred biological behavior:
Table 1: Structural and Molecular Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| Octenoylpenicillin | C₁₆H₂₄N₂O₄S | 340.15 | Octenoyl side chain, β-lactam core, thiazolidine ring |
| Penicillin G | C₁₆H₁₈N₂O₄S | 334.39 | Benzyl side chain, β-lactam core |
| Ampicillin | C₁₆H₁₉N₃O₄S | 349.41 | Amino group on side chain, broader spectrum |
| Dicloxacillin | C₁₉H₁₇Cl₂N₃O₅S | 470.32 | Dichlorinated side chain, penicillinase-resistant |
Key Observations:
Side Chain Modifications: this compound’s unsaturated octenoyl group distinguishes it from Penicillin G (benzyl) and Ampicillin (aminopenicillanic acid). This may enhance membrane permeability but reduce aqueous solubility .
Allergenicity Considerations: Penicillin allergy is a well-documented challenge, with cross-reactivity rates between penicillins and cephalosporins ranging from 2–10% .
Antimicrobial Spectrum: While data on this compound’s spectrum are absent, its structure suggests activity against gram-positive bacteria, similar to Penicillin G. The side chain’s lipophilicity could enhance penetration into gram-negative outer membranes, but this remains speculative without experimental validation.
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